molecular formula C19H17N3O4 B10978845 N-[4-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-[4-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B10978845
M. Wt: 351.4 g/mol
InChI Key: LJPIJJJHQIUMOU-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a quinoline core, an acetylamino group, and a methoxy group. Its unique chemical properties make it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Acetylation of the Amino Group: The acetylamino group is introduced by acetylating the amino group using acetic anhydride.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce hydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its structural features make it suitable for investigating the mechanisms of enzyme inhibition and activation.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(acetylamino)phenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide: Lacks the methoxy group, which may affect its reactivity and binding properties.

    8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide: Lacks the acetylamino group, which may influence its biological activity.

    N-[4-(acetylamino)phenyl]-8-methoxyquinoline-3-carboxamide: Lacks the oxo group, potentially altering its chemical and biological properties.

Uniqueness

N-[4-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-8-methoxy-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C19H17N3O4/c1-11(23)21-12-6-8-13(9-7-12)22-19(25)15-10-20-17-14(18(15)24)4-3-5-16(17)26-2/h3-10H,1-2H3,(H,20,24)(H,21,23)(H,22,25)

InChI Key

LJPIJJJHQIUMOU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3OC

Origin of Product

United States

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